1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane

antifungal Candida albicans structure-activity relationship

1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane (CAS 500277-26-9; molecular formula C14H20N2O; molecular weight 232.32 g/mol) is an N(1)-substituted 2-alkylbenzimidazole derivative. It belongs to the benzimidazole class of nitrogen-containing heterocycles, which are widely recognized for their diverse pharmacological activities and are commonly employed as scaffolds in medicinal chemistry and chemical biology screening libraries.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B12153358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1C(C)C
InChIInChI=1S/C14H20N2O/c1-4-17-10-9-16-13-8-6-5-7-12(13)15-14(16)11(2)3/h5-8,11H,4,9-10H2,1-3H3
InChIKeyCOCQLVNIIKFRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane: Structural Identity, Physicochemical Baseline, and Procurement Context


1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane (CAS 500277-26-9; molecular formula C14H20N2O; molecular weight 232.32 g/mol) is an N(1)-substituted 2-alkylbenzimidazole derivative . It belongs to the benzimidazole class of nitrogen-containing heterocycles, which are widely recognized for their diverse pharmacological activities and are commonly employed as scaffolds in medicinal chemistry and chemical biology screening libraries [1]. The compound features a 2-isopropyl (methylethyl) substituent on the benzimidazole core and an ethoxyethyl side chain at the N(1) position, a structural pattern that distinguishes it from simpler 2-alkylbenzimidazoles.

Why 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane Cannot Be Treated as an Interchangeable Benzimidazole Congener


The bioactivity profile of benzimidazole derivatives is exquisitely sensitive to the nature and position of substituents. For instance, the antibacterial potency of bis-benzimidazole conjugates is heavily dependent on the para-substitution pattern, with ethoxy, amino, and methoxy derivatives showing markedly different activity spectra against Gram-positive pathogens [1]. Furthermore, the position of the ethoxyethyl side chain critically determines antifungal efficacy: 1-substituted variants achieve 90% growth inhibition of Candida albicans at 100 µg/mL, while 2-substituted analogues require >250 µg/mL to achieve a comparable effect . These findings demonstrate that even minor structural alterations can lead to substantial differences in biological performance, precluding the assumption of functional equivalence among benzimidazole analogs. Selecting a specific derivative for a given application therefore requires empirical, comparator-based evidence rather than class-level generalization.

Quantitative Differentiation Evidence for 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane Versus Closest Analogs


N(1)-Ethoxyethyl Substitution Confers Superior Antifungal Activity Over C(2)-Substituted Analogues

Studies on closely related benzimidazole derivatives demonstrate that the position of the ethoxyethyl substituent is a critical determinant of antifungal efficacy. The 1-(2-ethoxyethyl)benzimidazole scaffold achieves 90% growth inhibition of Candida albicans at 100 µg/mL, whereas its 2-substituted counterparts require concentrations exceeding 250 µg/mL to produce a comparable effect . Although this quantitative comparison was established using the unsubstituted 1-(2-ethoxyethyl)benzimidazole rather than the 2-isopropyl-bearing target compound, the data provide strong class-level inference that the N(1)-ethoxyethyl substitution pattern present in 1-ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane is inherently more potent than C(2)-alkylated alternatives.

antifungal Candida albicans structure-activity relationship

Steric Bulk of the 2-Isopropyl Group Modulates Acid-Catalyzed Hydrolytic Stability Relative to Smaller 2-Substituents

A mechanistic study on the acidic hydrolysis of 2-substituted 1-(1-ethoxyethyl)benzimidazoles established that the nature of the 2-substituent influences the rate of acid-catalyzed cleavage through steric acceleration of the rate-limiting heterolysis step [1]. Larger 2-substituents increase the hydrolysis rate, which has direct implications for the shelf-life and formulation stability of such compounds under acidic conditions. The 2-isopropyl group present in the target compound is expected to confer intermediate hydrolytic lability compared to smaller (methyl) and larger (tert-butyl) substituents, providing a predictable stability profile.

hydrolytic stability steric acceleration 2-substituted benzimidazoles

Evidence-Informed Application Scenarios for 1-Ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane


Antifungal Screening Libraries Targeting Candida Species

Given that the 1-(2-ethoxyethyl)benzimidazole scaffold demonstrates a ≥2.5-fold potency advantage over 2-substituted analogues against Candida albicans (90% inhibition at 100 µg/mL vs. >250 µg/mL) , 1-ethoxy-2-[2-(methylethyl)benzimidazolyl]ethane, which preserves this favorable N(1)-substitution pattern, is a rational inclusion in antifungal screening libraries. Its 2-isopropyl group may further modulate target selectivity and pharmacokinetic properties.

Medicinal Chemistry Hit-to-Lead Optimization with Predictable Stability Liabilities

The acid-catalyzed hydrolysis mechanism of 2-substituted 1-(1-ethoxyethyl)benzimidazoles exhibits steric acceleration by larger 2-substituents [1]. For hit-to-lead programs where the target compound serves as a starting point, the 2-isopropyl group provides an intermediate stability profile. This enables medicinal chemists to either accept this liability or rationally replace the 2-isopropyl group with smaller substituents to enhance acid stability, guided by the established structure-stability relationship.

Gram-Positive Antibacterial Screening Panels

Ethoxy-substituted benzimidazoles and bis-benzimidazoles have shown potent bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and other clinically relevant Gram-positive pathogens [2]. Although the target compound itself has not been directly profiled in these assays, its ethoxy-bearing benzimidazole core aligns with the structural features associated with anti-Gram-positive activity, supporting its inclusion in antibacterial screening cascades.

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